1-Boc-7-Methyl-3-formylindole
Overview
Description
1-Boc-7-Methyl-3-formylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl group at the 7-position, and a formyl group at the 3-position of the indole ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, they can act as reactants for the preparation of antiandrogens, antiplatelet agents, liver X receptor (LXR) agonists, antagonists of the EP3 receptor for prostaglandin E2, and inhibitors of glycoprotein perforin .
Biochemical Pathways
Given the broad biological activity of indole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
As an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-7-Methyl-3-formylindole can be synthesized through various synthetic routes. One common method involves the formylation of 1-Boc-7-methylindole using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-7-Methyl-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: TFA, hydrochloric acid (HCl), and other acidic reagents.
Major Products Formed:
Oxidation: 1-Boc-7-Methyl-3-carboxyindole.
Reduction: 1-Boc-7-Methyl-3-hydroxymethylindole.
Substitution: 7-Methyl-3-formylindole.
Scientific Research Applications
1-Boc-7-Methyl-3-formylindole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of indole-based biological pathways and as a building block for bioactive molecules.
Medicine: It is employed in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
1-Boc-3-formylindole: Lacks the methyl group at the 7-position, resulting in different reactivity and biological activity.
7-Methyl-3-formylindole: Lacks the Boc protecting group, making it less stable and more reactive under certain conditions.
1-Boc-7-Methylindole: Lacks the formyl group, limiting its utility in certain synthetic applications.
Uniqueness: 1-Boc-7-Methyl-3-formylindole is unique due to the presence of both the Boc protecting group and the formyl group, which confer enhanced stability and reactivity. This combination allows for selective functionalization and makes the compound a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl 3-formyl-7-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJROWZWYJFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654310 | |
Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-96-2 | |
Record name | 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914348-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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